molecular formula C12H20N2 B7867979 N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

Cat. No.: B7867979
M. Wt: 192.30 g/mol
InChI Key: BOCVJAVEUDWTDU-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One possible synthetic route could involve the alkylation of ethane-1,2-diamine with 1-phenyl-propyl halide in the presence of a base such as sodium hydroxide. The reaction conditions would need to be optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would need to be scaled up with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.

Scientific Research Applications

N1-Methyl-N1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research could explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-phenylpropan-2-amine: Similar structure but with different substituents.

    N,N-Diethyl-1-phenylpropan-2-amine: Another related compound with ethyl groups instead of methyl groups.

Uniqueness

N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a methyl group and a phenyl-propyl group can lead to distinct properties compared to other diamines.

Properties

IUPAC Name

N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-12(14(2)10-9-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCVJAVEUDWTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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